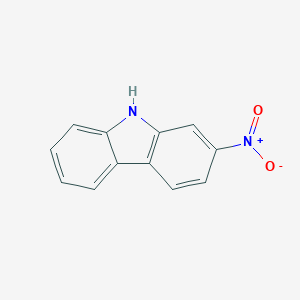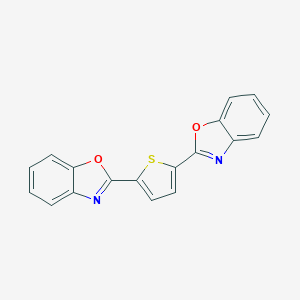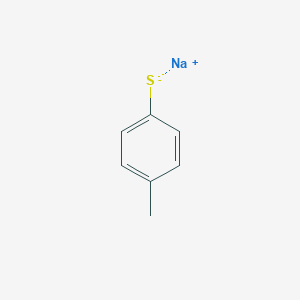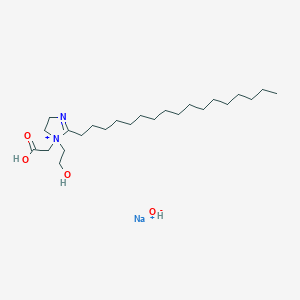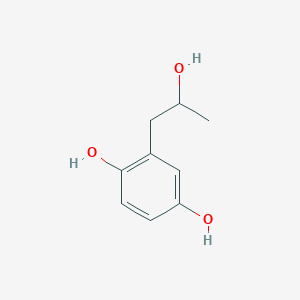
2-(2-Hydroxypropyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropyl)benzene-1,4-diol is a chemical compound that is commonly known as Arbutin. Arbutin is a glycoside that is derived from the leaves of various plants such as bearberry, cranberry, blueberry, and pear. Arbutin is widely used in the cosmetic industry due to its skin whitening and anti-aging properties. Additionally, it has been extensively studied for its potential therapeutic applications in treating various diseases.
作用机制
Arbutin exerts its therapeutic effects through various mechanisms. It has been found to inhibit tyrosinase, an enzyme that is involved in the production of melanin. By inhibiting tyrosinase, arbutin reduces the production of melanin, which leads to skin lightening. Arbutin has also been found to possess antioxidant properties, which protect the skin from oxidative stress. Additionally, arbutin has been found to inhibit the production of inflammatory cytokines, which reduces inflammation.
生化和生理效应
Arbutin has been found to be safe and well-tolerated in humans. It is rapidly absorbed and metabolized in the body, and its metabolites are excreted in the urine. Arbutin has been found to have no significant adverse effects on the liver or kidney function. Additionally, arbutin has been found to have no significant effect on the reproductive system or the immune system.
实验室实验的优点和局限性
Arbutin has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. Additionally, arbutin is stable under various conditions, which makes it suitable for various experimental procedures. However, arbutin has some limitations in lab experiments. Its solubility in water is limited, which can affect its bioavailability. Additionally, arbutin can be affected by various factors such as pH, temperature, and light, which can affect its stability.
未来方向
Arbutin has several potential future directions for research. It can be studied for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and skin disorders. Additionally, arbutin can be further studied for its mechanism of action and its potential interactions with other compounds. Furthermore, arbutin can be studied for its potential use as a food additive or a dietary supplement.
合成方法
Arbutin can be synthesized using various methods such as enzymatic hydrolysis, chemical synthesis, and microbial transformation. Enzymatic hydrolysis involves the use of enzymes to break down the glycoside bond in the arbutin molecule. Chemical synthesis involves the use of chemical reagents to synthesize arbutin from various starting materials. Microbial transformation involves the use of microorganisms to transform the starting material into arbutin.
科学研究应用
Arbutin has been extensively studied for its potential therapeutic applications in treating various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Arbutin has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and melanoma. Additionally, arbutin has been found to be effective in treating skin disorders such as melasma, hyperpigmentation, and acne.
属性
CAS 编号 |
14293-26-6 |
|---|---|
产品名称 |
2-(2-Hydroxypropyl)benzene-1,4-diol |
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-(2-hydroxypropyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H12O3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,10-12H,4H2,1H3 |
InChI 键 |
OJBAHOBUFNORDT-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC(=C1)O)O)O |
规范 SMILES |
CC(CC1=C(C=CC(=C1)O)O)O |
同义词 |
(-)-2,5-Dihydroxy-α-methylphenethyl alcohol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



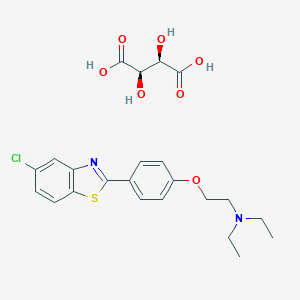
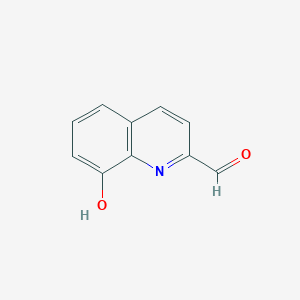
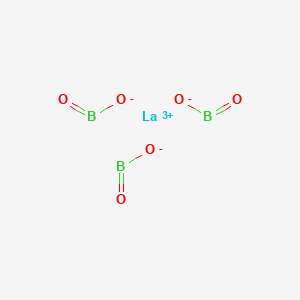
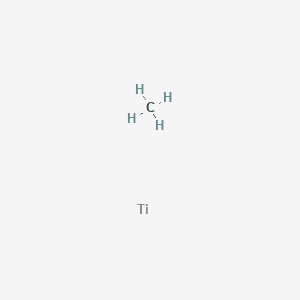
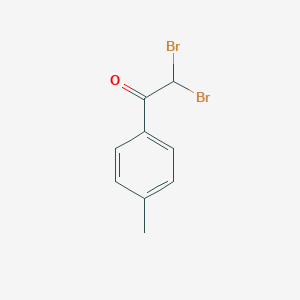
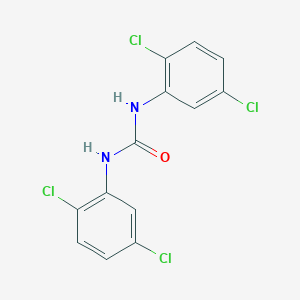
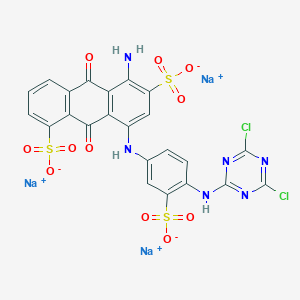

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
